molecular formula C7H6ClNO B146230 3-Chlorobenzamide CAS No. 618-48-4

3-Chlorobenzamide

Cat. No.: B146230
CAS No.: 618-48-4
M. Wt: 155.58 g/mol
InChI Key: MJTGQALMWUUPQM-UHFFFAOYSA-N
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Description

3-Chlorobenzamide is an organic compound with the molecular formula C7H6ClNO. It is a derivative of benzamide where a chlorine atom is substituted at the third position of the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Scientific Research Applications

3-Chlorobenzamide has diverse applications in scientific research:

Safety and Hazards

3-Chlorobenzamide is classified as Acute Tox. 4 Oral - Skin Sens. 1 according to the GHS classification . It is harmful if swallowed and may cause skin irritation . Therefore, it is recommended to avoid contact with skin and eyes, avoid breathing dust, and avoid ingestion .

Biochemical Analysis

Biochemical Properties

3-Chlorobenzamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been studied for its potential as an anti-cancer agent, where it interacts with human matrix metalloproteinase-2 and human progesterone receptors . These interactions are crucial as they can inhibit the growth of cancer cells. The binding affinity of this compound to these enzymes suggests its potential therapeutic applications.

Cellular Effects

This compound influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, this compound can inhibit the proliferation of malignant cells by interfering with specific signaling pathways . This compound also affects the expression of genes involved in cell cycle regulation and apoptosis, leading to the suppression of tumor growth.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, its interaction with matrix metalloproteinase-2 results in the inhibition of this enzyme, which is involved in the degradation of the extracellular matrix . This inhibition can prevent cancer cell invasion and metastasis. Additionally, this compound can modulate gene expression by affecting transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Its stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions . Prolonged exposure to light and heat can lead to its degradation. Long-term studies have indicated that this compound can have sustained effects on cellular function, particularly in inhibiting cancer cell growth.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it has been observed to inhibit tumor growth without causing significant toxicity . At higher doses, this compound can exhibit toxic effects, including liver and kidney damage. These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which is responsible for its metabolism. The metabolic pathways of this compound include hydroxylation and conjugation reactions, leading to the formation of various metabolites. These metabolic processes can influence the compound’s bioavailability and efficacy.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes . The compound’s distribution is influenced by its lipophilicity, allowing it to accumulate in lipid-rich tissues. This property is essential for its therapeutic potential, as it can reach target sites effectively.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It has been observed to localize in the cytoplasm and nucleus of cells . This localization is mediated by specific targeting signals and post-translational modifications. In the nucleus, this compound can interact with DNA and transcription factors, influencing gene expression and cellular responses.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Chlorobenzamide can be synthesized through the direct condensation of 3-chlorobenzoic acid and ammonia or amines. One efficient method involves the use of diatomite earth immobilized with Lewis acidic ionic liquid (IL/ZrCl4) under ultrasonic irradiation . This method is eco-friendly, providing high yields and low reaction times.

Industrial Production Methods: In industrial settings, this compound is typically produced by reacting 3-chlorobenzoyl chloride with ammonia or primary amines in the presence of a solvent like N,N-dimethylformamide at elevated temperatures . The reaction is followed by purification steps such as recrystallization from hot ethyl acetate to obtain the final product.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

    Reduction Reactions: It can be reduced to 3-chlorobenzylamine using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: Oxidation of this compound can lead to the formation of 3-chlorobenzoic acid.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate in acidic or basic medium.

Major Products Formed:

    Substitution: Various substituted benzamides.

    Reduction: 3-Chlorobenzylamine.

    Oxidation: 3-Chlorobenzoic acid.

Comparison with Similar Compounds

    Benzamide: The parent compound without the chlorine substitution.

    2-Chlorobenzamide: Chlorine substituted at the second position.

    4-Chlorobenzamide: Chlorine substituted at the fourth position.

Comparison: 3-Chlorobenzamide is unique due to the position of the chlorine atom, which influences its chemical reactivity and biological activity. Compared to benzamide, the presence of the chlorine atom enhances its electrophilic properties, making it more reactive in nucleophilic substitution reactions. The position of the chlorine atom also affects its interaction with biological targets, potentially leading to different pharmacological effects.

Properties

IUPAC Name

3-chlorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO/c8-6-3-1-2-5(4-6)7(9)10/h1-4H,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJTGQALMWUUPQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10210799
Record name Benzamide, m-chloro- (8CI)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

618-48-4
Record name 3-Chlorobenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=618-48-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzamide, 3-chloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000618484
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzamide, m-chloro- (8CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10210799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name m-chlorobenzamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.009.596
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Synthesis routes and methods

Procedure details

N-Chlorosuccinimide (2.4 parts) is added to a solution of the primary benzamide (from method D or E) in dry acetonitrile, and the mixture is refluxed for 1 hour. This is partitioned between ether and aqueous Na2S2O3 and the organic layer is washed with 10% NaOH followed with brine, dried (MgSO4), filtered through silica gel, and concentrated to give the crude 5-chlorobenzamide.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does the structure of 3-Chlorobenzamide derivatives influence their phytotoxic activity?

A1: Research indicates that the steric characteristics of the substituents on the amide nitrogen of this compound derivatives play a crucial role in their phytotoxic activity. For example, asymmetric 3-Chlorobenzamides with a sec-butyl, 1-methylbutyl, or 1-ethylpropyl group on the amide nitrogen, along with a second alkyl substituent of varying size and nature, exhibited notable phytotoxicity and selectivity against certain weed species. [] This suggests that modifications to these substituents can be explored to fine-tune the activity and selectivity of these compounds for agricultural applications.

Q2: Have any crystal structures of this compound derivatives been reported, and what insights do they provide?

A2: Yes, the crystal structure of 14-O-[(this compound-2-methylpropane-2-yl) thioacetate] Mutilin, a this compound derivative, has been determined using X-ray crystallography. [] This structure reveals the molecule's conformation in the solid state and provides details about bond lengths, angles, and intermolecular interactions. Such structural information can be valuable for understanding structure-activity relationships and guiding the design of new derivatives with improved properties.

Q3: What are the potential applications of this compound derivatives in medicinal chemistry?

A3: Research suggests that this compound derivatives may have potential as anticancer agents. For instance, N-(allylcarbamothioyl)-3-chlorobenzamide (BATU-02) and N-(allylcarbamothioyl)- 3,4-dichlorobenzamide (BATU-04) have shown promising results in molecular docking studies targeting the Epidermal Growth Factor Receptor (EGFR), a protein often implicated in cancer development. [] Additionally, these compounds displayed significant cytotoxicity against the human breast cancer cell line (T47D) in vitro, suggesting their potential as lead compounds for further anticancer drug development. []

Q4: How have computational chemistry approaches been employed in studying this compound?

A4: Molecular docking studies have been conducted on this compound to investigate its potential as an anti-cancer agent. [] These studies simulate the interaction between this compound and specific biological targets, providing insights into potential binding modes and affinities. Such computational approaches can contribute to a better understanding of the molecule's mechanism of action and guide the design of more potent and selective derivatives.

Q5: Has the synthesis of novel this compound derivatives been explored, and what are their potential applications?

A5: Yes, researchers have synthesized novel 2-amino-4-phenylthiazole derivatives containing a this compound moiety. [] These compounds were designed based on the structural features of sorafenib, a known anticancer drug. Several of these novel derivatives exhibited promising anticancer activity against human colon cancer (HT29) and lung cancer (A549) cell lines in vitro. [] These findings highlight the potential of developing new this compound derivatives as anticancer agents.

Q6: Are there any studies investigating the antibacterial activity of this compound derivatives?

A6: Yes, research has explored the antibacterial activity of certain this compound derivatives. Notably, compounds such as N-(3-(2-acetamidothiazol-4-yl)phenyl)-3,4-dichlorobenzamide (4h), N-(3-(2-acetamidothiazol-4-yl)phenyl)-3-chlorobenzamide (4i), and N-(3-(2-acetamidothiazol-4-yl)phenyl)-2,4-dichlorobenzamide (4o) have demonstrated moderate antibacterial activity against various bacterial strains. [] This suggests that further exploration of this compound derivatives could lead to the development of novel antibacterial agents.

Q7: What analytical techniques are used to characterize and study this compound derivatives?

A7: Researchers employ a range of analytical techniques to characterize and study this compound and its derivatives. These include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR are commonly used to determine the structure and purity of synthesized compounds. [, ]
  • Mass Spectrometry (MS): This technique provides information about the molecular weight and fragmentation pattern of compounds, aiding in structural elucidation. [, ]
  • Infrared (IR) Spectroscopy: IR spectroscopy helps identify functional groups present in the molecule based on their characteristic absorption bands. []
  • X-ray crystallography: Provides detailed information about the three-dimensional structure of molecules in the solid state. []

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